molecular formula C20H14N2O B2781854 4-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzamide CAS No. 330677-13-9

4-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzamide

Cat. No.: B2781854
CAS No.: 330677-13-9
M. Wt: 298.345
InChI Key: WLDDLWKLCXUBRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyanoacetamides, which “4-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzamide” is a type of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a total of 44 bonds, including 27 non-H bonds, 19 multiple bonds, 3 rotatable bonds, 2 double bonds, and 17 aromatic bonds. It also contains 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, 1 eleven-membered ring, 1 secondary amide (aromatic), and 1 cyano group .


Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Colorimetric Sensing of Fluoride Anions

A study by Younes et al. (2020) explored the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, demonstrating their application in colorimetric sensing of fluoride anions. The research highlighted a compound within this series that exhibited a significant color transition in response to fluoride anions, indicating potential use in environmental monitoring and health safety applications Younes et al., 2020.

Heterocyclic Synthesis

Mohareb et al. (2004) reported on the reactivity of thiophenylhydrazonoacetates in heterocyclic synthesis, contributing to the development of novel compounds with potential pharmacological properties. This research underscores the versatility of cyano-substituted benzamides in synthesizing complex heterocycles, broadening the scope of chemical synthesis and drug discovery Mohareb et al., 2004.

Alkaline Phosphatase Inhibition

Abbasi et al. (2019) synthesized bi-heterocyclic benzamides and evaluated their inhibitory effects on alkaline phosphatase, a key enzyme in bone mineralization. These compounds were found to be potent inhibitors, suggesting their potential application in treating disorders related to bone calcification Abbasi et al., 2019.

Catalytic Hydrogenation

Wang et al. (2011) explored the use of a Pd@carbon nitride catalyst for the selective hydrogenation of phenol derivatives, demonstrating high activity and selectivity under mild conditions. This study contributes to the development of efficient catalytic processes for the production of valuable industrial intermediates Wang et al., 2011.

Melanoma Cytotoxicity

Wolf et al. (2004) investigated alkylating benzamides for their cytotoxicity against melanoma cells, highlighting the potential of benzamide derivatives in targeted cancer therapy. Their findings support the concept of selective drug delivery to melanoma cells, offering a promising approach for enhancing the efficacy of cancer treatments Wolf et al., 2004.

Properties

IUPAC Name

4-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O/c21-12-13-4-6-16(7-5-13)20(23)22-18-11-10-15-9-8-14-2-1-3-17(18)19(14)15/h1-7,10-11H,8-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDDLWKLCXUBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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